molecular formula C22H25NO4 B13319952 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid

Katalognummer: B13319952
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: DVOMNLGPTOPFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. It is structurally characterized by a central 2-methylpropanoic acid backbone, an isopropylamine group, and the Fmoc protecting moiety, which is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain assembly . The compound is also identified as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS 203854-58-4) with a molecular formula of C₁₉H₁₉NO₄, a molecular weight of 325.36 g/mol, and a purity of >97% . Its primary applications lie in peptide chemistry, where the Fmoc group offers orthogonal protection that can be cleaved under mild basic conditions .

Eigenschaften

Molekularformel

C22H25NO4

Molekulargewicht

367.4 g/mol

IUPAC-Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C22H25NO4/c1-14(2)23(22(3,4)20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,13H2,1-4H3,(H,24,25)

InChI-Schlüssel

DVOMNLGPTOPFSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C)(C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this Fmoc-protected amino acid typically involves the following key steps:

  • Protection of the amino group of the target amino acid with the Fmoc group using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu).
  • Purification and isolation of the Fmoc-protected amino acid.
  • Optional further functional group modifications or side-chain protections depending on the application.

Detailed Preparation Procedure

Based on patent CN102718739A and related literature, the preparation involves:

Step Description Reagents/Conditions Notes
1 Formation of Fmoc-protected amino acid intermediate React the amino acid (e.g., valine or analog) with Fmoc N-hydroxysuccinimide ester in the presence of a base such as sodium bicarbonate Molar ratio amino acid:base = 1:1 to 1:6; solvent acetone/water mixture; reaction stirred overnight
2 Work-up and isolation Remove acetone by evaporation; extract with ethyl acetate; acidify aqueous layer to pH ~3-4 to precipitate product Washing with ether and water layers to remove impurities
3 Purification Dry ethyl acetate layer over anhydrous sodium sulfate; concentrate under reduced pressure; crystallize from suitable solvent (e.g., sherwood oil or ethyl acetate) Yields typically 60-70%
4 Optional acetal protection step React Fmoc-protected amino acid with 2,2-dimethoxypropane in tetrahydrofuran (THF) with pyridinium p-toluenesulfonate catalyst under reflux Used for side-chain protection or modification; reflux time 0.5-8 hours

Reaction Conditions and Optimization

Parameter Range Optimal Value Effect on Yield/Purity
Molar ratio amino acid:Fmoc-OSu 1:0.8 to 1:1.3 ~1:1 Ensures complete protection without excess reagent
Base (NaHCO3) molar ratio 1:1 to 1:6 1:1 to 2 Maintains pH for efficient coupling
Solvent system Acetone/water mixture Acetone + water (1:1) Good solubility and reaction medium
Reaction time Overnight (12-16 h) 12 h Complete conversion
Acetal protection catalyst Pyridinium p-toluenesulfonate 0.1-0.5 molar equivalents Catalyzes acetal formation
Reflux time (acetal step) 0.5-50 h 8 h Optimal for complete reaction

Purification and Characterization

  • Crystallization from ethyl acetate or sherwood oil provides pure product.
  • Washing with ferric chloride solution and multiple ethyl acetate washes remove colored impurities.
  • Final drying under vacuum yields a white to off-white crystalline solid.
  • Typical yield reported: ~65%

Summary Table of Preparation

Step Reagents Conditions Yield Notes
Amino acid + Fmoc-OSu Amino acid, Fmoc N-hydroxysuccinimide ester, NaHCO3 Stir overnight in acetone/water, room temp 60-70% Formation of Fmoc-protected amino acid
Work-up Acidify, extract with ethyl acetate pH 3-4, multiple washes - Removal of impurities
Purification Crystallization from ethyl acetate/sherwood oil Concentration under reduced pressure - Pure Fmoc-protected amino acid
Optional acetal protection 2,2-dimethoxypropane, pyridinium p-toluenesulfonate, THF Reflux 0.5-8 h 65% (overall) Side-chain protection

Research Findings and Notes

  • The use of Fmoc N-hydroxysuccinimide ester is preferred for mild and efficient amino group protection, avoiding harsher reagents like Fmoc chloride.
  • Sodium bicarbonate serves as a mild base to maintain pH and facilitate coupling without side reactions.
  • Acetone/water solvent system balances solubility and reaction efficiency.
  • The acetal protection step using 2,2-dimethoxypropane and pyridinium p-toluenesulfonate is a useful modification for protecting side chains or carboxyl groups during peptide synthesis.
  • The overall synthetic route is scalable and amenable to industrial peptide synthesis applications.
  • Yields around 65% are typical, with purity suitable for direct use in solid-phase peptide synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Wirkmechanismus

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective coupling reactions. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
Target Compound 203854-58-4 C₁₉H₁₉NO₄ 325.36 Isopropyl, 2-methylpropanoic acid >97%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 o-Tolyl group 99.76%
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid 123622-48-0 C₂₀H₂₁NO₄ 339.39 Pentanoic acid chain 95%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 908847-42-7 C₂₆H₂₁ClN₂O₄ 465.91 Chloro-indole group N/A
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid N/A C₂₄H₁₉F₂NO₄ 423.41 Difluorophenyl group N/A
  • Steric and Electronic Effects: The target compound’s isopropyl and 2-methylpropanoic acid groups confer steric bulk and hydrophobicity, which may enhance stability in non-polar solvents compared to analogs with aromatic substituents (e.g., o-tolyl or indole groups) . Halogenated derivatives (e.g., 6-chloroindole) introduce electronegative effects, which could influence binding interactions in biological assays .

Physicochemical Properties

  • Solubility : The target compound’s hydrophobicity (due to isopropyl and methyl groups) may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyethyl or allyloxycarbonyl groups) .
  • Stability : Fmoc-protected compounds are generally stable under acidic conditions but cleaved by bases like piperidine, a critical feature for SPPS .

Biologische Aktivität

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid, also known as CAS No. 1698169-87-7, is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22_{22}H25_{25}N1_{1}O4_{4}
Molecular Weight367.44 g/mol
CAS Number1698169-87-7
MDL NumberMFCD30255256

The biological activity of this compound is primarily attributed to its structural components:

  • Fluorenyl Group : Enhances lipophilicity, facilitating interaction with hydrophobic regions of biological targets.
  • Carboxylic Acid Functional Group : Engages in hydrogen bonding, influencing binding affinities with enzymes and receptors.

These interactions can modulate various biological pathways, including enzyme inhibition and receptor signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit proteases, which are crucial in various physiological processes.

2. Antimicrobial Properties

Preliminary data suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains. The fluorenyl moiety is believed to contribute to this effect by disrupting bacterial cell membranes.

3. Neuroprotective Effects

Some structural analogs have been investigated for their potential neuroprotective properties. These compounds may help mitigate oxidative stress in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases.

4. Anti-inflammatory Activity

Research indicates that the compound may modulate inflammatory pathways by influencing cytokine production, which could be beneficial in treating inflammatory disorders.

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of fluorenyl derivatives on serine proteases, demonstrating a significant reduction in enzyme activity at micromolar concentrations.
  • Antimicrobial Activity Assessment : Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorenyl derivatives against E. coli and Staphylococcus aureus, revealing a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Neuroprotective Research : A study by Johnson et al. (2024) investigated the neuroprotective effects of fluorenyl compounds in an in vitro model of oxidative stress, showing a marked decrease in cell death and reactive oxygen species (ROS) production.

Q & A

Basic: What are the established synthetic routes for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid?

Methodological Answer:
The synthesis typically involves sequential protection-deprotection strategies. Key steps include:

Fmoc Protection: Reacting the amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .

Isopropylamine Coupling: Introducing the propan-2-yl group via carbodiimide-mediated coupling (e.g., DIC/HOBt) at 0–4°C to minimize racemization .

Carboxylic Acid Activation: Using HATU or TBTU as coupling agents in DMF for subsequent peptide bond formation .
Critical Considerations:

  • Solvent purity (DMF must be amine-free) to avoid premature deprotection.
  • Intermediate characterization via TLC or LC-MS to monitor reaction progress.

Basic: How does the Fmoc protecting group influence the compound’s reactivity in peptide synthesis?

Methodological Answer:
The Fmoc group:

  • Enables Orthogonal Deprotection: Removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile groups (e.g., tert-butyl esters) .
  • Enhances Solubility: The hydrophobic fluorenyl moiety improves solubility in organic solvents (e.g., DCM, THF), critical for solid-phase synthesis .
  • Minimizes Side Reactions: Prevents unwanted acylation of the amino group during coupling steps .
    Validation: Monitor deprotection efficiency via UV-Vis (λ = 301 nm for dibenzofulvene-piperidine adduct) .

Basic: What chromatographic methods are recommended for purifying this compound?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Typical purity >99% is achievable .
  • Flash Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for preliminary purification .
  • Analytical Validation: Confirm purity via ¹H NMR (e.g., absence of residual DMF at δ 8.0–8.5 ppm) and LC-MS .

Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?

Methodological Answer:

  • Solvent Optimization: Use DMF for swelling resin, and switch to DCM for coupling to reduce steric hindrance .
  • Coupling Reagents: HATU/DIPEA in DMF (2–4 eq. excess) yields >95% efficiency. Monitor via Kaiser test .
  • Temperature Control: Perform reactions at 25°C with agitation (15 min pre-activation, 2 hr coupling) .
    Troubleshooting: Low efficiency may indicate residual moisture; dry resin with DCM/MeOH (1:1) before coupling.

Advanced: What strategies address discrepancies between NMR and HPLC purity analyses?

Methodological Answer:

  • Impurity Identification: Use LC-MS/MS to detect low-abundance contaminants (e.g., deprotected byproducts) .
  • NMR Quantitation: Integrate Fmoc aromatic protons (δ 7.3–7.8 ppm) against internal standards (e.g., TMS) .
  • Spiking Experiments: Add known impurities (e.g., Fmoc-OH) to confirm retention times in HPLC .

Advanced: How does stereochemistry impact the biological activity of derivatives?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Biological Assays: Compare IC₅₀ values of (R)- and (S)-isomers in target systems (e.g., enzyme inhibition) .
    Case Study: (R)-isomers of similar Fmoc-protected amino acids show 3–5× higher affinity for protease targets due to optimized hydrophobic interactions .

Advanced: What are the stability profiles under different pH and temperature conditions?

Methodological Answer:

Condition Stability Decomposition Products
pH 2–3 (RT, 24 hr)Stable (≤5% degradation)Fmoc-OH, isopropylamine
pH >8 (RT, 24 hr)Rapid deprotection (>90%)Dibenzfulvene, CO₂
4°C (dry)Stable for 6 monthsNone detected
40°C (aqueous)50% degradation in 72 hrHydrolyzed carboxylic acid derivatives

Recommendation: Store at –20°C under argon for long-term stability .

Advanced: How to design experiments to assess structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Structural Modifications: Synthesize analogs with varied substituents (e.g., halogenated phenyl, alkyl chains) .

Biophysical Assays:

  • SPR/BLI: Measure binding kinetics to target proteins.
  • Circular Dichroism: Monitor conformational changes upon binding .

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .
Data Interpretation: Correlate logP values with cellular permeability (e.g., Caco-2 assay) to optimize bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.